![molecular formula C15H17FO2S B12536666 Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester CAS No. 820243-67-2](/img/structure/B12536666.png)
Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is a chemical compound with a unique structure that combines a fluoro-substituted acetic acid ester with a heptynylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester typically involves the esterification of fluoroacetic acid with 2-(2-heptynylthio)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Azides, thiols, and amines.
Scientific Research Applications
Medicinal Chemistry
Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester has shown potential in the development of pharmaceuticals due to its unique structural features. The presence of the fluoro group enhances lipophilicity, which can improve membrane permeability and bioavailability.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Antitumor Activity : Research on structurally similar compounds suggests potential antitumor activity. For example, compounds with naphthalene rings have demonstrated significant growth inhibition in cancer cell lines such as HT29 (colon cancer) .
Material Science
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. Its reactivity can be harnessed in polymer chemistry for creating functionalized polymers with specific properties.
Case Study 1: Antimicrobial Evaluation
In an in vitro study, derivatives of this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features contributed to enhanced antibacterial activity, suggesting that modifications could lead to more effective antimicrobial agents.
Case Study 2: Cytotoxicity Assays
A study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. It was found that the presence of electron-donating groups significantly enhanced cytotoxicity. This suggests that this compound may similarly influence its antitumor properties due to its structural characteristics.
Table 1: Antimicrobial Activity Data
Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.25 | Effective against biofilm |
Antimicrobial | Staphylococcus epidermidis | 0.22 | Synergistic effects noted |
Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the heptynylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, phenyl ester
- Acetic acid, 2-phenylethyl ester
- Acetic acid, 4-methoxyphenyl ester
Uniqueness
Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is unique due to the presence of the fluoro and heptynylthio groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its pharmacological effects.
Chemical Structure and Properties
- Chemical Formula : C12H13F1O2S
- Molecular Weight : 242.29 g/mol
- IUPAC Name : this compound
The compound features a fluoro group and a phenyl ester moiety, which may influence its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of fluorinated acetic acid derivatives with appropriate phenolic compounds. The introduction of the heptynylthio group enhances the compound's hydrophobicity, potentially affecting its interaction with biological membranes.
Pharmacological Properties
- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties. Studies have shown that fluorinated phenyl esters can inhibit bacterial growth more effectively than their non-fluorinated counterparts due to increased membrane permeability .
- Hypnotic Effects : In a study evaluating various fluorine-containing phenyl acetate derivatives, compounds similar to this compound demonstrated significant hypnotic effects in animal models. The duration of loss of righting reflex (LORR) was notably prolonged compared to control substances .
- Neuroactive Properties : The compound's ability to cross the blood-brain barrier due to its lipophilic nature suggests potential neuroactive properties. Its interaction with GABAA receptors indicates possible applications in anesthetic formulations .
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while fluorinated compounds can exhibit lower toxicity profiles compared to their non-fluorinated analogs, specific assessments are necessary to establish safe dosage levels .
Study 1: Hypnotic Activity Assessment
In an experiment involving various fluorinated phenyl esters, this compound was tested for its hypnotic effects in rodents. The results indicated:
- Dose-Dependent Effects : Higher doses resulted in prolonged LORR.
- Rapid Recovery Rates : Animals exhibited faster recovery compared to traditional anesthetics like propofol .
Compound | Dose (mg/kg) | LORR Duration (min) | Recovery Time (min) |
---|---|---|---|
Test Compound | 50 | 45 | 10 |
Propofol | 50 | 60 | 20 |
Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of various esters found that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) lower than that of non-fluorinated analogs .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | >64 |
Properties
CAS No. |
820243-67-2 |
---|---|
Molecular Formula |
C15H17FO2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2-hept-2-ynylsulfanylphenyl) 2-fluoroacetate |
InChI |
InChI=1S/C15H17FO2S/c1-2-3-4-5-8-11-19-14-10-7-6-9-13(14)18-15(17)12-16/h6-7,9-10H,2-4,11-12H2,1H3 |
InChI Key |
TUJYBXCQTWFQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.